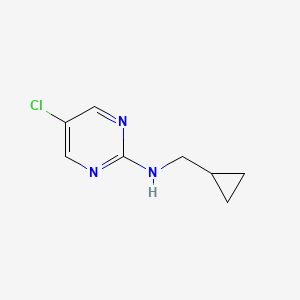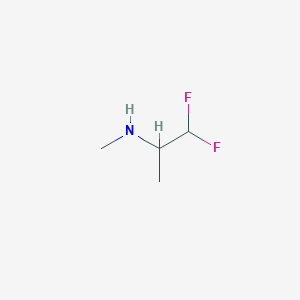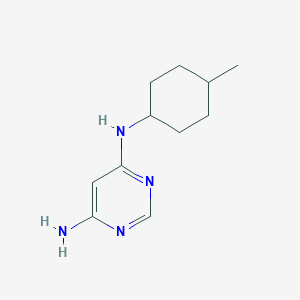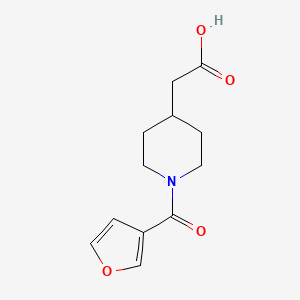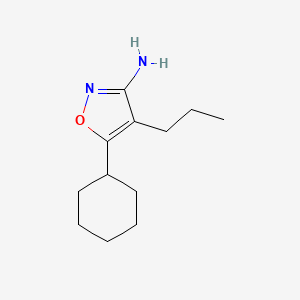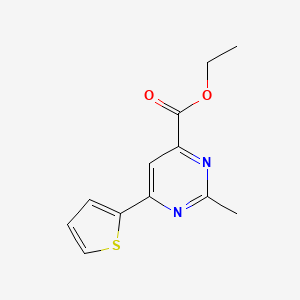
Ethyl-2-methyl-6-(thiophen-2-yl)pyrimidin-4-carboxylat
Übersicht
Beschreibung
Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen-basierte Analoga spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern . Es wurde berichtet, dass sie eine breite Palette von therapeutischen Eigenschaften mit vielfältigen Anwendungen in der medizinischen Chemie besitzen .
Entzündungshemmende Eigenschaften
Thiophenderivate zeigen entzündungshemmende Eigenschaften . Beispielsweise ist Suprofen, ein 2-substituiertes Thiophen-Gerüst, als nichtsteroidales Antirheumatikum bekannt .
Antimikrobielle Eigenschaften
Thiophenderivate zeigen auch antimikrobielle Eigenschaften . Sie haben sich als hemmend gegen Organismen wie B. subtilis, E. coli, P. vulgaris und S. aureus erwiesen.
Antitumoreigenschaften
Es wurde gezeigt, dass Thiophenderivate Antitumoreigenschaften aufweisen . Beispielsweise wurde gezeigt, dass bestimmte chemische Verbindungen, die mit Thiophen verwandt sind, morphologische und nukleäre Veränderungen in MCF-7, einem Typ von Tumorzellen, induzieren .
Industrielle Chemie und Materialwissenschaft
Thiophenderivate werden in der industriellen Chemie und Materialwissenschaft als Korrosionsschutzmittel eingesetzt .
Organische Halbleiter
Thiophen-vermittelte Moleküle spielen eine wichtige Rolle bei der Weiterentwicklung organischer Halbleiter .
Organische Feldeffekttransistoren (OFETs)
Thiophenderivate werden bei der Herstellung von organischen Feldeffekttransistoren (OFETs) verwendet .
Organische Leuchtdioden (OLEDs)
Thiophenderivate werden auch bei der Herstellung von organischen Leuchtdioden (OLEDs) verwendet .
Wirkmechanismus
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
Biochemische Analyse
Biochemical Properties
Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit cAMP-phosphodiesterase, an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate can modulate various physiological processes, including platelet aggregation and vascular smooth muscle relaxation . Additionally, the compound supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells .
Cellular Effects
Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound enhances the biosynthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation . This effect is achieved by strengthening PGI2 anti-aggregation activity and enhancing its biosynthesis . Furthermore, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate decreases pulmonary hypertension by modulating the expression of genes involved in vascular tone regulation .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate involves several key interactions at the molecular level. The compound binds to cAMP-phosphodiesterase, inhibiting its activity and leading to increased intracellular levels of cAMP . This elevation in cAMP levels results in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins involved in cellular processes such as platelet aggregation and vascular smooth muscle relaxation . Additionally, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate modulates gene expression by influencing transcription factors involved in the regulation of vascular tone .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate maintains its efficacy in modulating cellular functions, including platelet aggregation and vascular smooth muscle relaxation .
Dosage Effects in Animal Models
The effects of Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate vary with different dosages in animal models. At low doses, the compound effectively inhibits platelet aggregation and reduces pulmonary hypertension without causing significant adverse effects . At higher doses, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of the compound.
Metabolic Pathways
Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of several metabolites, which may contribute to the overall pharmacological effects of the compound . Additionally, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate influences metabolic flux by modulating the activity of key enzymes involved in cellular energy production .
Transport and Distribution
The transport and distribution of Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Once inside the cells, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate binds to intracellular proteins, which may influence its localization and activity . The distribution of the compound within tissues is also influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate exhibits specific subcellular localization, which may affect its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins involved in signal transduction and gene expression . Additionally, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate may undergo post-translational modifications, such as phosphorylation, which can influence its subcellular targeting and activity . These modifications may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular functions .
Eigenschaften
IUPAC Name |
ethyl 2-methyl-6-thiophen-2-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-7-9(13-8(2)14-10)11-5-4-6-17-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVYUCFFNOOZNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


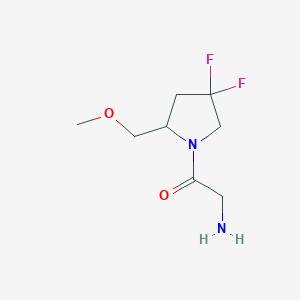
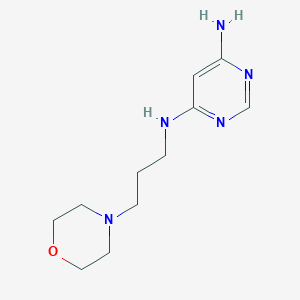

![3-[(2-Fluorophenyl)methylidene]azetidine](/img/structure/B1492963.png)
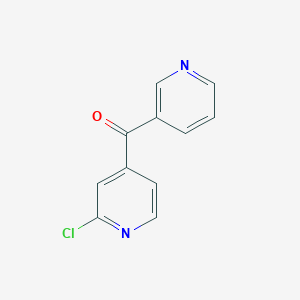
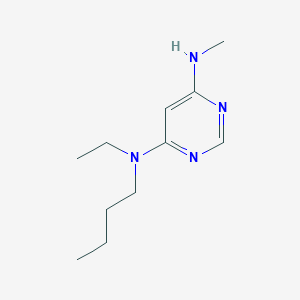

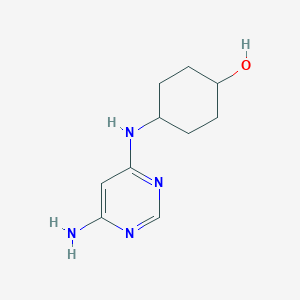
![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1492969.png)
